molecular formula C18H18ClN3O4S B3997827 2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione;hydrochloride

2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione;hydrochloride

Cat. No.: B3997827
M. Wt: 407.9 g/mol
InChI Key: KZXPZPHNACEMHG-UHFFFAOYSA-N
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Description

2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione;hydrochloride is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features an isoindoline-1,3-dione core structure, which is a prominent scaffold in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick solventless reactions, followed by purification using environmentally friendly methodologies .

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives, including 2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione, focuses on optimizing yield and purity while minimizing environmental impact. Techniques such as solventless synthesis and the use of green chemistry principles are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindoline-1,3-dione derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound modulates the activity of receptors such as the dopamine receptor D2, which is implicated in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which enhances its ability to interact with certain biological targets. This makes it a valuable compound for research and therapeutic development .

Properties

IUPAC Name

2-(4-piperazin-1-ylsulfonylphenyl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S.ClH/c22-17-15-3-1-2-4-16(15)18(23)21(17)13-5-7-14(8-6-13)26(24,25)20-11-9-19-10-12-20;/h1-8,19H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXPZPHNACEMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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